molecular formula C10H8Cl2N2O2S B4983643 1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene

1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene

Cat. No.: B4983643
M. Wt: 291.15 g/mol
InChI Key: MEZMZNYYEISQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene is an organic compound that features a benzene ring substituted with two chlorine atoms and a sulfonyl group attached to a 3-methylpyrazole moiety

Future Directions

Research into sulfonyl pyrazoles is ongoing, with many studies focusing on their synthesis and potential applications in medicinal chemistry . Future research may explore new synthesis methods, biological activities, and potential applications of these compounds.

Biochemical Analysis

Biochemical Properties

1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of 1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression of specific genes, thereby affecting the overall cellular response. Additionally, it can modulate cell signaling pathways, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, 1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins at the molecular level is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained effects on cellular processes .

Dosage Effects in Animal Models

The effects of 1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Toxicity studies have shown that high doses can lead to adverse effects on vital organ functions .

Metabolic Pathways

1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical activity. Studies have shown that it can modulate the activity of specific enzymes, leading to changes in metabolic processes .

Transport and Distribution

The transport and distribution of 1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is crucial for determining the compound’s overall distribution within the body .

Subcellular Localization

The subcellular localization of 1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s biochemical activity and overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene typically involves multiple steps. One common method starts with the chlorination of benzene to introduce the chlorine atoms at the 1 and 2 positions. This is followed by the sulfonation of the benzene ring to introduce the sulfonyl group. The final step involves the attachment of the 3-methylpyrazole moiety to the sulfonyl group through a substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c1-7-4-5-14(13-7)17(15,16)8-2-3-9(11)10(12)6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZMZNYYEISQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.